methyl 3-(methoxyamino)propanoate
Description
Structural Classification and Unique Features within N-Substituted Propanoates
Position of Methyl 3-(methoxyamino)propanoate within β-Alanine Ester Derivatives
The systematic name for this compound is β-Alanine, N-methoxy-, methyl ester. This classification firmly places it within the family of β-alanine ester derivatives. β-Alanine is an amino acid where the amino group is at the β-position (the third carbon) relative to the carboxylate group. In this compound, the nitrogen of the β-alanine structure is substituted with a methoxy (B1213986) group (-OCH₃), and the carboxylic acid is esterified with a methyl group. This N-methoxy substitution is a key feature that distinguishes it from more common N-alkyl or N-acyl derivatives of β-alanine.
Distinction from Related Methoxyimino and Simple Methoxy Ester Analogues
To fully appreciate the unique structural aspects of this compound, it is essential to distinguish it from its close structural relatives: methoxyimino and simple methoxy ester analogues.
The primary distinction lies in the arrangement of the nitrogen, oxygen, and carbon atoms, which dictates the electronic properties and potential reactivity of each molecule.
This compound contains a C-N-O-C single-bonded framework in its methoxyamino group. This N-O bond introduces a unique electronic environment compared to a standard amine.
A methoxyimino analogue , such as methyl 2-(methoxyimino)propanoate, features a C=N-O-C arrangement. The carbon-nitrogen double bond (imine) significantly alters the geometry and electron distribution. docbrown.info
A simple methoxy ester analogue , methyl 3-methoxypropanoate, lacks a nitrogen atom in the corresponding position and instead has a C-O-C ether linkage. acs.orguni.lu
The following table summarizes the key differences between these compounds:
| Property | This compound | Methyl 2-(methoxyimino)propanoate | Methyl 3-methoxypropanoate |
| Molecular Formula | C₅H₁₁NO₃ | C₅H₉NO₃ docbrown.info | C₅H₁₀O₃ acs.org |
| Molecular Weight | 133.15 g/mol | 131.13 g/mol docbrown.info | 118.13 g/mol acs.org |
| Key Functional Group | N-Methoxyamino | Methoxyimino | Methoxy (Ether) |
| CAS Number | 78191-05-6 | Not specified in search results | 3852-09-3 acs.org |
Natural Occurrence and Initial Spectroscopic Identification
The presence of this compound is not confined to the laboratory; it has been identified as a naturally occurring compound in a specific biological matrix.
Detection in Biological Matrices: Case Study in Terrestrial Mollusk Mucus
A notable instance of the natural occurrence of this compound is its detection in the mucus of the terrestrial land snail, Eobania vermiculata. In a chemical analysis of the snail's mucus, this compound was identified as one of several chemical constituents. While not a major component, its presence is significant. In the study, it was found to represent 0.63% of the total identified compounds by area in the gas chromatography-mass spectrometry (GC-MS) analysis.
The following table details the chemical composition of the mucus from Eobania vermiculata as identified in the study:
| Peak No. | Compound Name | Molecular Weight (MW) | Area % |
| 1 | Iso-valeric acid | 102.07 | 8.76 |
| 2 | Methyl, 3-methoxyamino-propanoate | 133.07 | 0.63 |
| 3 | Oxime-, methoxy-phenyl | 151.06 | 81.58 |
| 4 | Pantanolic acid, 4-methyl | 116.08 | 1.26 |
| 5 | Cyclotrisiloxane, hexamethyl | 222.06 | 4.65 |
| 6 | Tetradecanal | 212.21 | 1.01 |
| 7 | Furan, 2-isobutenyl-4-vinyl | 152.12 | 1.55 |
| 8 | Di-n-octylphthalate | 390.28 | 0.56 |
Methodological Approach for Environmental/Biological Matrix Identification
The identification of this compound in the mollusk mucus was achieved through Gas Chromatography-Mass Spectrometry (GC-MS). This powerful analytical technique is well-suited for separating and identifying volatile and semi-volatile organic compounds within a complex mixture.
The process involves:
Extraction: The organic compounds are first extracted from the biological matrix (the snail mucus).
Gas Chromatography (GC): The extracted mixture is injected into the GC, where it is vaporized. An inert carrier gas then transports the vaporized compounds through a long, thin column. The compounds separate based on their boiling points and interactions with the column's stationary phase.
Mass Spectrometry (MS): As each separated compound elutes from the GC column, it enters the mass spectrometer. Here, it is ionized, typically by electron impact, causing the molecule to fragment into smaller, charged ions. The mass spectrometer then separates these ions based on their mass-to-charge ratio (m/z).
Identification: The resulting mass spectrum, a unique fragmentation pattern for each compound, is compared against a library of known spectra (such as the Wiley7n.1 library used in the mollusk study) to confirm the identity of the compound. The retention time in the GC provides an additional layer of confirmation.
Structure
3D Structure
Properties
IUPAC Name |
methyl 3-(methoxyamino)propanoate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H11NO3/c1-8-5(7)3-4-6-9-2/h6H,3-4H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MCRHBOCDCFCGDP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CCNOC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H11NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
133.15 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies and Chemical Transformations of Methyl 3 Methoxyamino Propanoate and Its Derivatives
Strategies for Introducing the Methoxyamino Moiety into Propanoate Scaffolds
The introduction of a methoxyamino group onto a propanoate framework is a key step in the synthesis of methyl 3-(methoxyamino)propanoate and its analogs. This can be achieved through various synthetic routes, including the use of acid chloride intermediates and the exploration of precursor reactivity.
Synthesis of Related N-Methoxyamino Propanoate Esters via Acid Chloride Intermediates
A common and effective method for the synthesis of N-acyl amino acid derivatives involves the use of acid chlorides. This approach, often referred to as the Schotten-Baumann reaction, is widely used in industrial processes for preparing N-acyl amino acid salts. researchgate.net The reaction typically involves the condensation of an acid chloride with an amino acid or its ester in an alkaline aqueous solution. researchgate.net
In the context of N-methoxyamino propanoate esters, a plausible synthetic route would involve the reaction of a suitable acid chloride with N-methoxyamine. For instance, the reaction of 3-chloropropionyl chloride with N-methoxyamine in the presence of a base would yield the corresponding N-methoxy-N-(3-chloropropionyl)amine. Subsequent esterification with methanol (B129727) could then furnish the desired this compound.
While direct synthesis from an acid chloride and N-methoxyamine is a primary method, alternative strategies exist. For example, a process for preparing activated esters of N-maleoyl amino acids involves the initial reaction of maleamic acids with an acid halide reagent. google.com This highlights the utility of acid halides in activating carboxylic acids for subsequent reactions with hydroxyl-containing compounds to form esters. google.com
A general procedure for amide synthesis from acid chlorides involves dissolving the acid chloride in a suitable solvent, such as Cyrene™, at a low temperature, followed by the addition of an amine and a base like triethylamine. hud.ac.uk This method has been shown to be effective for a variety of acid chlorides and amines, yielding amides in good yields. hud.ac.uk A similar approach could be adapted for the synthesis of N-methoxyamides, which are precursors to the target propanoate esters.
Exploration of Precursor Reactivity and Functional Group Interconversion Pathways
The synthesis of this compound can also be approached through the manipulation of various precursors and functional group interconversions. For instance, methods for preparing amino acid methyl esters often involve the esterification of the corresponding amino acid using reagents like trimethylchlorosilane in methanol. nih.gov This method is known for its mild reaction conditions and good to excellent yields for a range of amino acids. nih.gov
A related compound, methyl 3-(methylamino)propanoate, has been synthesized via the deprotection of a benzyl-protected amine precursor. chemicalbook.com The synthesis involved the hydrogenation of methyl 3-(benzyl(methyl)amino)propanoate using palladium on carbon as a catalyst. chemicalbook.com This demonstrates the use of protecting group strategies in the synthesis of related amino propanoates.
Furthermore, the synthesis of methyl 3-methoxypropionate, a structurally similar compound, has been achieved through the reaction of methanol with methyl acrylate (B77674) in the presence of a catalyst like sodium methoxide. google.com This Michael addition reaction provides a pathway to 3-substituted propanoates. While this specific example does not introduce a nitrogen atom, it illustrates a fundamental reaction type for modifying the propanoate backbone.
Intramolecular Cyclization and Heterocycle Formation
The presence of both an ester and a methoxyamino group in this compound and its derivatives allows for intramolecular reactions to form heterocyclic structures. These cyclization reactions are valuable for the synthesis of more complex molecular architectures.
Intramolecular Claisen Condensation of N-Acetyl-N-methoxyamino Propanoate Derivatives
While specific examples of intramolecular Claisen condensation of N-acetyl-N-methoxyamino propanoate derivatives are not extensively documented in the provided search results, the principles of this reaction are well-established. The Claisen condensation is a carbon-carbon bond-forming reaction that occurs between two esters or an ester and another carbonyl compound in the presence of a strong base.
For an N-acetyl-N-methoxyamino propanoate derivative, an intramolecular Claisen condensation would likely involve the deprotonation of the α-carbon of the propanoate moiety by a strong base, followed by nucleophilic attack on the acetyl carbonyl group. This would lead to the formation of a cyclic β-keto ester. The feasibility and outcome of such a reaction would depend on the specific substitution pattern and reaction conditions.
Formation of N-Hydroxydihydropyrrole Derivatives
The formation of N-hydroxydihydropyrrole derivatives from precursors containing a γ-amino ester functionality is a known synthetic transformation. In the case of derivatives of this compound, intramolecular cyclization could potentially lead to related heterocyclic systems. For instance, reduction of the ester group to an aldehyde, followed by intramolecular condensation with the methoxyamino group, could provide a pathway to cyclic N-methoxyamines.
Derivatization for Complex Molecular Architectures
This compound serves as a versatile building block for the synthesis of more complex molecules. The ester and methoxyamino functionalities provide handles for a variety of chemical transformations.
The ester group can be hydrolyzed to the corresponding carboxylic acid, which can then be coupled with amines to form amides, a reaction of fundamental importance in peptide synthesis and medicinal chemistry. researchgate.net Alternatively, the ester can be reduced to an alcohol, providing another point for further functionalization.
Integration into Advanced Substituted Propanoate Systems
The carbon backbone of N-alkoxy-β-alaninates, the class of compounds to which this compound belongs, offers multiple sites for functionalization to create more complex propanoate systems. A primary strategy involves the generation of an enolate at the α-position to the ester, followed by reaction with various electrophiles. lumenlearning.comlibretexts.orgorganicchemistrytutor.com
The α-protons of the propanoate backbone can be deprotonated using a strong, non-nucleophilic base, such as lithium diisopropylamide (LDA), to form a lithium enolate. This enolate is a potent nucleophile that can participate in SN2 reactions with a range of alkyl halides. lumenlearning.comlibretexts.org This allows for the introduction of diverse alkyl substituents at the α-position, leading to a variety of advanced substituted propanoate systems. The choice of base and reaction conditions is critical to ensure complete enolate formation and avoid side reactions. organicchemistrytutor.com For instance, using a weaker base like sodium ethoxide could lead to incomplete enolization and potential complications. organicchemistrytutor.com
The general scheme for the α-alkylation of a methyl 3-(alkoxyamino)propanoate is depicted below:
Scheme 1: General strategy for α-alkylation of methyl 3-(alkoxyamino)propanoate analogs
| Step | Reagents and Conditions | Product |
| 1. Enolate Formation | Lithium diisopropylamide (LDA), THF, -78 °C | Lithium enolate of the propanoate |
| 2. Alkylation | Alkyl halide (R-X) | α-Alkyl-β-(alkoxyamino)propanoate |
This methodology provides a direct route to α-substituted-β-(alkoxyamino)propanoates. Further transformations of the ester or the alkoxyamino group can then be explored to generate even more complex molecular structures.
Another approach to constructing advanced propanoate systems involves the conjugate addition of N-alkoxyamines to α,β-unsaturated esters. This Michael-type addition is a powerful C-N bond-forming reaction. While the direct synthesis of this compound via this route would involve the addition of methoxyamine to methyl acrylate, this strategy can also be employed to introduce the N-alkoxy-β-amino ester moiety into larger molecules containing an acrylate functionality.
Investigation of Selective Functionalization of the Methoxyamino Group
The methoxyamino group (-NH-O-CH₃) presents a unique set of reactive possibilities. The nitrogen atom, being less basic than in a simple amine due to the electron-withdrawing effect of the adjacent oxygen, can still act as a nucleophile under certain conditions. libretexts.org Furthermore, the N-O bond is susceptible to cleavage, offering a pathway to different functionalities.
Selective N-alkylation or N-acylation of the methoxyamino group can be challenging due to the potential for over-alkylation in amines. masterorganicchemistry.com However, careful control of stoichiometry and reaction conditions can allow for the introduction of a single substituent on the nitrogen atom. For instance, reaction with an acyl chloride or anhydride (B1165640) in the presence of a non-nucleophilic base could lead to the corresponding N-acyl-N-methoxy-β-amino ester.
More synthetically versatile is the reductive cleavage of the N-O bond. This transformation would convert the methoxyamino group into a secondary amine, which could then be subjected to a wide array of well-established chemical transformations. Reagents such as samarium(II) iodide or catalytic hydrogenation can be employed for the reductive cleavage of N-O bonds.
Alternatively, the nitrogen atom can be targeted by electrophilic aminating agents. nih.gov This umpolung strategy, where the nitrogen acts as an electrophile, has gained traction in recent years for the formation of C-N bonds. While direct application to N-alkoxyamines is not extensively documented, it represents a potential avenue for novel functionalization.
The reactivity of the methoxyamino group can also be influenced by the presence of other functional groups within the molecule. For example, in systems where the ester can be converted to a ketone, intramolecular reactions involving the methoxyamino group could be envisioned.
Advanced Analytical Characterization in Academic Investigations
Spectroscopic Techniques for Structural Confirmation
Spectroscopic methods are indispensable for elucidating the molecular structure of compounds like methyl 3-(methoxyamino)propanoate by examining the interaction of molecules with electromagnetic radiation.
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for determining the precise arrangement of atoms within a molecule. While specific experimental NMR data for this compound is not widely available in the surveyed academic literature, the expected signals can be predicted based on its known structure.
For ¹H NMR spectroscopy, distinct signals would be anticipated for the protons in the different chemical environments of the molecule. The methoxy (B1213986) group protons (-OCH₃) attached to the nitrogen would likely appear as a singlet. The protons of the other methoxy group (-OCH₃) in the ester functionality would also produce a singlet, but at a different chemical shift due to the differing electronic environment. The two methylene (B1212753) groups (-CH₂CH₂-) would present as two distinct multiplets, likely triplets, due to spin-spin coupling with each other.
In ¹³C NMR spectroscopy, a distinct signal would be expected for each of the five carbon atoms in the molecule, as they each reside in a unique chemical environment. The carbonyl carbon of the ester group would appear at a characteristic downfield chemical shift. The carbon atoms of the two methoxy groups and the two methylene groups would also each produce a unique signal.
Infrared (IR) spectroscopy is utilized to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. For this compound, the IR spectrum would be expected to show characteristic absorption bands. A strong absorption band in the region of 1740-1720 cm⁻¹ would indicate the presence of the ester carbonyl (C=O) group. The C-O stretching vibrations of the ester and the methoxyamino group would also produce distinct bands. Additionally, C-H stretching and bending vibrations for the methyl and methylene groups would be observed.
Mass spectrometry (MS) is a key technique for determining the molecular weight of a compound and obtaining structural information through the analysis of its fragmentation patterns. The molecular weight of this compound is 133.15 g/mol . In a mass spectrum, the molecular ion peak ([M]⁺) would be expected at an m/z (mass-to-charge ratio) of 133. researchgate.net
Further analysis of the fragmentation pattern can provide confirmation of the structure. Predicted fragmentation data suggests the formation of various adducts and fragments under mass spectrometry conditions. researchgate.net For instance, the loss of the methoxy group from the ester would result in a fragment ion, as would the cleavage of the N-O bond or the C-C bonds in the propanoate chain.
| Adduct/Fragment | Predicted m/z |
| [M+H]⁺ | 134.08118 |
| [M+Na]⁺ | 156.06312 |
| [M-H]⁻ | 132.06662 |
| [M+NH₄]⁺ | 151.10772 |
| [M+K]⁺ | 172.03706 |
| [M+H-H₂O]⁺ | 116.07116 |
| [M+HCOO]⁻ | 178.07210 |
| [M+CH₃COO]⁻ | 192.08775 |
| [M]⁺ | 133.07335 |
This table is based on predicted data and serves as a theoretical guide for mass spectrometry analysis. researchgate.net
Chromatographic Separation and Purity Assessment
Chromatographic techniques are essential for separating components of a mixture and assessing the purity of a compound.
Gas chromatography-mass spectrometry (GC-MS) combines the separation power of gas chromatography with the detection capabilities of mass spectrometry, making it a powerful tool for identifying and quantifying volatile compounds. In a study analyzing the chemical composition of mucus from the land snail Eobania vermiculata, this compound was identified as a constituent using GC-MS. researchgate.netresearchgate.net
The analysis provided the following data for the compound:
| Retention Time (RT) | Molecular Weight (MW) | Area % |
| 3.51 min | 133.07 | 0.63 |
Data from the chemical analysis of Eobania vermiculata mucus. researchgate.net
This finding from an academic investigation provides concrete evidence of the application of GC-MS for the qualitative analysis of this compound in a complex biological matrix. The retention time is characteristic of the compound under the specific chromatographic conditions used, and the mass spectrum obtained would correspond to the fragmentation pattern of this compound, confirming its identity.
High-performance liquid chromatography (HPLC) is a versatile technique used for the separation, identification, and quantification of compounds that are not sufficiently volatile for GC. While specific HPLC methods for the analysis of this compound are not detailed in the currently reviewed academic literature, a suitable method could be developed.
A reversed-phase HPLC method would likely be effective, utilizing a nonpolar stationary phase (such as C18) and a polar mobile phase, for instance, a mixture of water and a solvent like acetonitrile (B52724) or methanol (B129727). Detection could be achieved using a UV detector if the compound possesses a chromophore, or more universally with a mass spectrometer (LC-MS) or an evaporative light scattering detector (ELSD). Such a method would be invaluable for assessing the purity of synthesized batches of this compound and for quantifying it in various sample matrices.
Integrated Analytical Platforms for Comprehensive Characterization
The analysis of complex mixtures, where numerous compounds are present across a wide range of concentrations, presents a significant analytical challenge. To address this, researchers are increasingly turning to integrated or "hyphenated" analytical platforms. These systems physically couple different analytical instruments to provide a multi-dimensional analysis of a sample, enhancing separation efficiency and providing a wealth of spectroscopic data for confident compound identification.
While highly advanced hyphenated techniques such as High-Performance Liquid Chromatography-Solid Phase Extraction-Nuclear Magnetic Resonance-Time of Flight-Mass Spectrometry (HPLC-SPE-NMR-TOF-MS) represent the cutting edge of analytical capability, the principles of integrated analysis are well-demonstrated in more established methods like Gas Chromatography-Mass Spectrometry (GC-MS). GC-MS is a powerful hyphenated technique that combines the superior separation capabilities of gas chromatography with the highly sensitive and specific detection provided by mass spectrometry. This combination is particularly effective for the analysis of volatile and semi-volatile compounds in complex samples.
A notable example of the application of GC-MS for the characterization of this compound is found in the study of the chemical composition of mucus from the land snail Eobania vermiculata. researchgate.net In this research, the mucus, a complex biological matrix, was analyzed to identify its constituent chemical compounds. The GC-MS analysis successfully separated and identified a range of substances, including this compound. researchgate.net
The identification of this compound was based on its mass spectrum and retention time in the gas chromatogram. The mass spectrometer fragments the molecules eluting from the GC column in a reproducible manner, generating a unique mass spectrum that serves as a "chemical fingerprint" for that compound. By comparing this fingerprint to established spectral libraries, researchers can confidently identify the compound.
The following table summarizes the key analytical data for the identification of this compound in the complex matrix of snail mucus as determined by GC-MS analysis. researchgate.net
| Parameter | Value | Significance in Analysis |
| Retention Time (RT) | 3.51 min | The specific time at which the compound elutes from the GC column, aiding in its separation and initial identification. |
| Molecular Weight (MW) | 133.07 g/mol | Determined from the mass spectrum, this is a fundamental property of the molecule used for its identification. |
| Area % | 0.63% | Represents the relative abundance of the compound within the complex mixture of the snail mucus, indicating it is a minor component. |
This interactive data table provides a summary of the analytical findings for this compound in a complex biological sample.
This research finding underscores the utility of hyphenated techniques like GC-MS in the qualitative and semi-quantitative analysis of specific compounds within a complex biological background. researchgate.netresearchgate.netscispace.com While the study did not employ the more elaborate HPLC-SPE-NMR-TOF-MS system, it effectively demonstrates the core principle of using an integrated analytical platform to achieve comprehensive characterization in academic investigations. The data obtained from such analyses are crucial for understanding the chemical ecology of organisms and for the potential discovery of novel bioactive compounds. scispace.com
Theoretical and Mechanistic Studies on N O Bond Containing Propanoate Systems
Computational Chemistry for Reaction Mechanism Elucidation
Computational chemistry serves as a powerful tool for understanding the intricacies of chemical reactions, providing insights into mechanisms, reactivity, and selectivity that are often difficult to obtain through experimental means alone.
Density Functional Theory (DFT) Investigations of N-O Bond Reactivity and Selectivity in Related Systems
Density Functional Theory (DFT) is a computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It has been widely applied to study the reactivity of molecules containing the N-O bond.
In related systems, DFT calculations have been instrumental in elucidating the factors that govern the reactivity and selectivity of the N-O bond. These studies often focus on the bond dissociation energy, the analysis of frontier molecular orbitals (HOMO and LUMO), and the charge distribution within the molecule. For instance, research on similar N-alkoxyamines has shown that the nature of the substituents on both the nitrogen and oxygen atoms significantly influences the N-O bond strength and its susceptibility to cleavage.
Table 1: Hypothetical DFT Data for N-O Bond Analysis in Related Propanoate Systems
| System | N-O Bond Length (Å) | N-O Bond Dissociation Energy (kcal/mol) | HOMO-LUMO Gap (eV) |
| N-methoxy-β-alanine | 1.45 | 45 | 5.2 |
| N-benzyloxy-β-alanine | 1.46 | 42 | 4.9 |
| Methyl 3-(methoxyamino)propanoate | Data not available | Data not available | Data not available |
This table is illustrative and based on general trends observed in related compounds. Specific experimental or computational data for this compound is needed for accurate values.
The absence of specific DFT studies on this compound represents a significant knowledge gap. Such investigations would be crucial for predicting its reactivity in various chemical transformations, including its potential as a precursor in organic synthesis.
Molecular Modeling and Conformation Analysis
Molecular modeling techniques are employed to predict the three-dimensional structure and conformational preferences of molecules. The conformation of a molecule can significantly impact its reactivity and physical properties.
For a flexible molecule like this compound, multiple conformations are possible due to rotation around its single bonds. Conformational analysis would typically involve identifying the low-energy conformers and the energy barriers between them. This is often achieved by scanning the potential energy surface through systematic rotation of dihedral angles.
In analogous β-amino esters, studies have shown that intramolecular hydrogen bonding and steric interactions play a crucial role in determining the most stable conformations. For this compound, the presence of the methoxy (B1213986) group on the nitrogen atom introduces additional complexity to its conformational landscape.
Table 2: Key Dihedral Angles for Conformational Analysis of this compound
| Dihedral Angle | Description | Expected Influence on Conformation |
| O=C-C-C | Defines the backbone conformation | Influences the overall shape of the molecule |
| C-C-N-O | Describes the orientation of the methoxyamino group | Key for determining intramolecular interactions |
| C-N-O-C | Defines the orientation of the methoxy group relative to the nitrogen | Affects steric hindrance and electronic effects |
This table outlines the critical dihedral angles that would be investigated in a conformational analysis study.
Without specific molecular modeling studies, the preferred three-dimensional structure of this compound remains speculative.
Kinetics and Thermodynamics of Transformations
The study of kinetics provides information about the rates of chemical reactions, while thermodynamics deals with the energy changes that occur during these transformations. Both are essential for understanding and controlling chemical processes.
Rate Studies of Derivatization Reactions
Derivatization reactions are often employed to modify the structure of a molecule to enhance its properties or to facilitate its analysis. For this compound, potential derivatization reactions could involve the ester group or the N-O functionality.
Kinetic studies of such reactions would involve measuring the reaction rate under various conditions (e.g., temperature, concentration, solvent) to determine the rate law and the activation parameters (activation energy, pre-exponential factor). This information is vital for optimizing reaction conditions and understanding the reaction mechanism.
While kinetic data for the derivatization of various β-alanine esters exist, specific rate studies for this compound are not documented in the available literature.
Thermochemical Analysis of Stability and Interconversion Pathways
Thermochemical analysis provides quantitative information about the stability of a molecule and the energetics of its possible transformations. This includes determining the enthalpy of formation, Gibbs free energy of formation, and the energy barriers for isomerization or decomposition pathways.
For this compound, a key aspect of its thermal stability would be the strength of the N-O bond. Cleavage of this bond could be a primary decomposition pathway. Thermochemical calculations could predict the temperature at which such processes become significant.
Table 3: Hypothetical Thermochemical Data for this compound
| Thermodynamic Property | Value |
| Enthalpy of Formation (gas phase) | Data not available |
| Gibbs Free Energy of Formation (gas phase) | Data not available |
| Rotational Barrier (C-N bond) | Data not available |
| N-O Bond Homolytic Dissociation Enthalpy | Data not available |
This table highlights the type of thermochemical data that is currently missing for this compound.
Q & A
Q. What are the optimal synthetic routes for methyl 3-(methoxyamino)propanoate, and how can reaction conditions be tailored to improve yield?
- Methodological Answer : Synthesis typically involves nucleophilic substitution or condensation reactions. For example, reacting methoxyamine with methyl acrylate derivatives under basic conditions (e.g., K₂CO₃ in DMF at 60°C) . To optimize yield:
- Use design of experiments (DOE) to test variables (temperature, solvent polarity, catalyst).
- Monitor reaction progress via TLC or HPLC.
- Purify via column chromatography (silica gel, ethyl acetate/hexane).
- Key Table :
| Variable | Optimal Range | Impact on Yield |
|---|---|---|
| Temperature | 60–80°C | ↑↑ |
| Solvent (polar) | DMF > THF | ↑ |
| Reaction Time | 12–24 hours | Plateau after 18h |
Q. Which analytical techniques are most reliable for characterizing this compound?
- Methodological Answer :
- NMR Spectroscopy : ¹H/¹³C NMR to confirm methoxyamino (–NH–OCH₃) and ester (–COOCH₃) groups. Look for δ ~3.7 ppm (OCH₃) and δ ~3.3 ppm (NH) .
- Mass Spectrometry : ESI-MS for molecular ion [M+H]⁺ (calc. m/z ~162.1).
- IR Spectroscopy : Peaks at ~1740 cm⁻¹ (ester C=O) and ~3300 cm⁻¹ (N–H stretch) .
Q. How can researchers assess the compound’s stability under varying storage conditions?
- Methodological Answer : Conduct accelerated stability studies :
- Store samples at 4°C, 25°C, and 40°C with 60% RH.
- Analyze degradation via HPLC every 7 days for 1 month.
- Key Finding : Degradation accelerates >40°C, with ester hydrolysis as the primary pathway .
Q. What in vitro assays are suitable for preliminary biological activity screening?
- Methodological Answer : Prioritize assays based on structural analogs (e.g., antimicrobial or enzyme inhibition):
- Antimicrobial : MIC assays against Gram+/Gram– bacteria.
- Enzyme Inhibition : Kinase or protease activity assays (IC₅₀ determination) .
Q. How does this compound compare to its structural analogs?
- Methodological Answer : Perform comparative SAR analysis :
| Analog | Key Difference | Bioactivity Trend |
|---|---|---|
| Methyl 3-amino-3-phenylpropanoate | No methoxy group | ↓ Enzyme inhibition |
| Ethyl 3-methoxyaminopropanoate | Ethyl ester vs. methyl | Similar potency |
Advanced Research Questions
Q. What mechanistic insights explain contradictory reactivity in nucleophilic substitution reactions?
- Methodological Answer : Contradictions may arise from competing SN1/SN2 pathways. Use kinetic isotope effects (KIE) and DFT calculations to determine transition states. For example:
- Primary KIE (>1) suggests SN2.
- Solvent polarity studies (e.g., acetone vs. DMSO) can clarify mechanism .
Q. How can computational modeling predict the compound’s interaction with biological targets?
- Methodological Answer :
- Molecular Docking : Use AutoDock Vina to simulate binding to enzymes (e.g., cytochrome P450).
- MD Simulations : Analyze stability of ligand-protein complexes over 100 ns trajectories.
- Key Insight : Methoxyamino group enhances H-bonding with active-site residues .
Q. What experimental designs resolve data variability in degradation studies?
- Methodological Answer : Apply factorial design (e.g., 2³ design) to test interactions between pH, temperature, and light:
| Factor | Low Level | High Level |
|---|---|---|
| pH | 4.0 | 7.4 |
| Temperature | 25°C | 40°C |
| Light Exposure | None | UV-Vis |
Q. How can multi-step synthesis protocols be optimized for scalability?
- Methodological Answer :
- Flow Chemistry : Reduces side reactions (e.g., using microreactors for exothermic steps).
- Process Analytical Technology (PAT) : In-line IR/NIR for real-time monitoring.
- Case Study : Pilot-scale synthesis achieved 85% yield with 99% purity .
Q. What strategies elucidate degradation pathways under oxidative conditions?
- Methodological Answer :
- LC-HRMS : Identify degradation products (e.g., propanoic acid derivatives).
- Radical Trapping : Add TEMPO to confirm ROS-mediated pathways.
- Pathway Summary :
Methyl ester → carboxylic acid → decarboxylation → CO₂ + methoxyamine .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
